molecular formula C26H26N4S2 B2552454 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline CAS No. 439112-38-6

2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline

Cat. No.: B2552454
CAS No.: 439112-38-6
M. Wt: 458.64
InChI Key: OTBLIRFRWHFQFU-UHFFFAOYSA-N
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Description

2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline is a complex organic compound with a unique structure that incorporates elements of thienoquinoline and triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline typically involves multiple steps:

  • Formation of Triazole Intermediate: : The initial step involves the formation of the triazole ring, often achieved through the reaction of ethyl hydrazine with a thiosemicarbazide derivative.

  • Introduction of Thienoquinoline Core: : This step involves coupling the triazole intermediate with a thienoquinoline precursor, under conditions that facilitate the formation of the desired bonds.

  • Attachment of Substituents: : The final step incorporates the tert-butylbenzyl sulfanyl group, typically through nucleophilic substitution reactions, to complete the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound might involve scalable synthetic routes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques such as batch and continuous flow synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.

  • Reduction: : Reduction reactions can reduce specific functional groups within the compound, such as the reduction of sulfoxides back to sulfides.

  • Substitution: : Various substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups at specific positions on the thienoquinoline or triazole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Common reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like sodium methoxide, under basic conditions, are often used for substitution reactions.

Major Products

The primary products formed from these reactions include oxidized derivatives (sulfoxides, sulfones), reduced derivatives, and various substituted analogs that retain the core structure of the compound.

Scientific Research Applications

2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline has diverse applications:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Potential use in studying enzyme interactions and cellular processes.

  • Medicine: : Investigated for potential pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

  • Industry: : Possible use in materials science for the development of novel polymers or nanomaterials.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting or modifying biological pathways. The molecular targets may include enzymes or receptors involved in key cellular processes. The precise pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline stands out due to its unique combination of structural features, which differentiate it from other thienoquinoline or triazole derivatives. Similar compounds might include:

  • Thienoquinoline derivatives: : Compounds with varying substituents on the thienoquinoline core.

  • Triazole derivatives: : Compounds featuring different substituents on the triazole ring.

Its unique structural characteristics grant it distinct chemical and biological properties, making it a valuable subject of scientific investigation.

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Properties

IUPAC Name

2-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4S2/c1-5-30-23(22-15-19-14-18-8-6-7-9-21(18)27-24(19)32-22)28-29-25(30)31-16-17-10-12-20(13-11-17)26(2,3)4/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBLIRFRWHFQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC4=CC5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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